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molecular formula C7H12F2O B068231 (4,4-Difluorocyclohexyl)methanol CAS No. 178312-48-6

(4,4-Difluorocyclohexyl)methanol

Cat. No. B068231
M. Wt: 150.17 g/mol
InChI Key: XJZNZSLOHZLFQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481563B2

Procedure details

To a reaction mixture of 4,4-difluorocyclohexanecarboxylic acid ethyl ester (7.1 g, 37 mmol) in THF (50 mL) cooled to 0° C. was added dropwise 2.0 M lithium tetrahydroaluminate in THF (18.5 mL) over 10 min. The reaction mixture was stirred at 0° C. for 1 h. Water (5 mL) was added dropwise, followed by 1.0N NaOH (5 mL). The reaction mixture was filtered through Celite, THF was evaporated, and the resulting aqueous solution was diluted with brine (50 mL) and extracted with ethyl acetate (50 mL). The organic layer was collected, dried over anhydrous sodium sulfate, filtered, and concentrated to give the title compound as a clear oil (5.6 g) which was used without further purification.
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
18.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH2:11][CH2:10][C:9]([F:13])([F:12])[CH2:8][CH2:7]1)=O)C.[AlH4-].[Li+].O.[OH-].[Na+]>C1COCC1>[F:12][C:9]1([F:13])[CH2:10][CH2:11][CH:6]([CH2:4][OH:3])[CH2:7][CH2:8]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
C(C)OC(=O)C1CCC(CC1)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[AlH4-].[Li+]
Name
Quantity
18.5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite, THF
CUSTOM
Type
CUSTOM
Details
was evaporated
ADDITION
Type
ADDITION
Details
the resulting aqueous solution was diluted with brine (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1(CCC(CC1)CO)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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